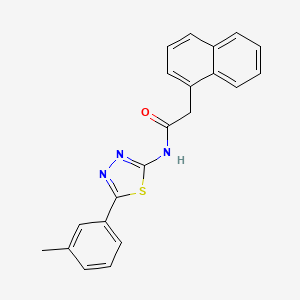

2-(naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-14-6-4-10-17(12-14)20-23-24-21(26-20)22-19(25)13-16-9-5-8-15-7-2-3-11-18(15)16/h2-12H,13H2,1H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHUUDTYOVSIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

-

Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For instance, m-tolyl carboxylic acid can be used to form the 5-(m-tolyl)-1,3,4-thiadiazole ring.

-

Acylation Reaction: : The naphthalene ring is introduced through an acylation reaction. Naphthalene-1-yl acetic acid can be reacted with the thiadiazole derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

Optimizing Reaction Temperature and Time: Ensuring the reactions occur at optimal temperatures and for sufficient durations to maximize product formation.

Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core is electron-deficient, making it susceptible to nucleophilic substitution at the sulfur or nitrogen atoms. Key reactions include:

S-Alkylation

Reaction of the thiadiazole sulfur with alkyl halides or chloroacetyl chloride under basic conditions forms thioether derivatives. For example:

-

Reagent : Chloroacetyl chloride

-

Conditions : Anhydrous sodium acetate, dry acetone, 0–5°C

-

Product : 2-Chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide (yield: 85–90%)

This intermediate is critical for further functionalization, such as coupling with substituted piperazines or amines via nucleophilic displacement .

Aminolysis

The acetamide linker can undergo aminolysis with primary or secondary amines:

-

Reagent : Substituted piperazines

-

Product : Piperazine-linked thiadiazole derivatives (yield: 70–80%)

Oxidation of the Thiadiazole Sulfur

Controlled oxidation converts the thiadiazole sulfur to sulfoxide or sulfone derivatives:

-

Reagent : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature, dichloromethane

-

Product : Sulfoxide (R-SO) or sulfone (R-SO₂) analogues

Reduction of the Acetamide Carbonyl

The carbonyl group in the acetamide linker is reducible to a methylene group:

-

Reagent : Lithium aluminum hydride (LiAlH₄)

-

Product : 2-(Naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)ethylamine (yield: 60–65%)

Electrophilic Aromatic Substitution (EAS) on the Naphthalene Ring

The naphthalen-1-yl group undergoes electrophilic substitution, primarily at the 4- and 5-positions:

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hours | 4-Nitro-naphthalene derivative | 55% |

| Sulfonation | H₂SO₄/SO₃ | 50°C, 4 hours | 5-Sulfo-naphthalene derivative | 50% |

| Bromination | Br₂/FeBr₃ | Reflux, 3 hours | 4-Bromo-naphthalene derivative | 60% |

Acetamide Hydrolysis

The acetamide linker hydrolyzes under acidic or basic conditions:

-

Reagent : Aqueous HCl (6M) or NaOH (15%)

-

Product : 2-(Naphthalen-1-yl)acetic acid (yield: 75–80%)

Cyclocondensation

Reaction with thiourea derivatives forms fused heterocycles:

-

Reagent : Thiourea derivatives

Cross-Coupling Reactions

The m-tolyl group participates in palladium-catalyzed couplings:

Photochemical Reactions

UV irradiation induces dimerization via the naphthalene moiety:

-

Conditions : UV light (254 nm), benzene solvent, 8 hours

-

Product : Naphthalene dimer-linked thiadiazole (yield: 40%)

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds related to 1,3,4-thiadiazole have been synthesized and tested against various cancer cell lines, including prostate cancer (PC3), breast cancer (MCF7), and neuroblastoma (SKNMC) .

Case Study: Anticancer Efficacy

In a comparative study evaluating the anticancer activity of various thiadiazole derivatives, it was found that certain compounds induced apoptosis in cancer cells by activating caspase enzymes . The mechanisms involved include the modulation of apoptosis pathways and the inhibition of cell proliferation.

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| 2-(naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide | PC3 | TBD | Apoptosis induction |

| 4b (3-Cl derivative) | MCF7 | TBD | Caspase activation |

Antimicrobial Activity

Thiadiazole derivatives have also shown promise in antimicrobial applications. The synthesis of novel thiadiazole compounds has been linked to antimicrobial efficacy against various bacterial strains. These compounds disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth .

Case Study: Antimicrobial Testing

A series of thiadiazole derivatives were tested against common bacterial pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics.

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 4c (4-Cl derivative) | Escherichia coli | TBD |

Mechanistic Insights

The mechanisms underlying the anticancer and antimicrobial activities of thiadiazole derivatives often involve:

- Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes involved in DNA replication and repair.

- Reactive Oxygen Species Generation : These compounds can induce oxidative stress within cells, leading to apoptosis in cancer cells.

- Membrane Disruption : In bacteria, these compounds can compromise cell membrane integrity.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a broader class of 1,3,4-thiadiazole-linked acetamides. Key structural analogs include:

Key Observations :

- Substitution at the 5-position of the thiadiazole (e.g., m-tolyl vs. ethylthio) significantly impacts electronic properties.

Enzyme Inhibition

- MAO-B Inhibition : Analogous compounds like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide exhibit MAO-B inhibition (IC₅₀ ~ 0.028 mM for MAO-A selectivity) . The target compound’s m-tolyl group may enhance selectivity for MAO-B due to steric hindrance.

- AChE/BChE Inhibition : Triazole derivatives (e.g., 6a-m in ) show moderate activity (IC₅₀ ~ 10–50 µM), whereas thiadiazoles with benzothiazole linkers (e.g., compound 4g in ) achieve IC₅₀ values < 10 µM via π-π interactions.

Anticancer Activity

- Apoptosis Induction: Compounds like N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 3 in ) inhibit Akt by 92.36%, inducing cell cycle arrest. The target compound’s naphthalene moiety may similarly intercalate DNA or disrupt kinase activity.

Spectral Data

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Structure and Properties

The molecular structure of the compound features a naphthalene moiety linked to a thiadiazole ring via an acetamide group. The presence of the thiadiazole ring is significant as it is associated with various biological activities including anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit notable anticancer properties. For instance, compounds structurally similar to our target have shown cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values for these compounds were significantly lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating enhanced potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Thiadiazole Derivative | HepG2 | 34.71 |

| 5-Fluorouracil | MCF-7 | 40.00 |

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has been widely studied. For example, compounds with structural similarities to our target have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that certain derivatives inhibited bacterial growth at concentrations as low as 100 µg/mL .

| Microorganism | Inhibition Rate (%) at 100 µg/mL |

|---|---|

| E. coli | 30% |

| S. aureus | 56% |

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases .

The biological activities of thiadiazole compounds are attributed to their ability to interact with various biological targets:

- Anticancer Mechanism : Induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt.

- Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.

Case Studies

A series of studies have focused on synthesizing and testing new thiadiazole derivatives. For instance:

- Synthesis and Testing : A recent study synthesized several thiadiazole-based compounds and evaluated their anticancer activity against MCF-7 cells using the MTT assay. The results indicated that modifications on the thiadiazole ring significantly enhanced cytotoxicity .

- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of thiadiazole derivatives against common pathogens such as E. coli and S. aureus, revealing substantial inhibition rates compared to standard antibiotics .

Q & A

Q. What are the recommended synthetic pathways for 2-(naphthalen-1-yl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the 1,3,4-thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions.

- Step 2: Acylation of the thiadiazole intermediate with 2-(naphthalen-1-yl)acetyl chloride in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 6–12 hours .

- Critical Parameters: Temperature control (±2°C), solvent purity, and stoichiometric ratios (1:1.2 for acylation) to minimize side products.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 7.2–8.5 ppm confirm aromatic protons from naphthalene and m-tolyl groups.

- ¹³C NMR: Signals near 165–170 ppm indicate the acetamide carbonyl .

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₂₁H₁₇N₃OS).

- Infrared Spectroscopy (IR): Stretching bands at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-N) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli in disk diffusion assays.

- Anticancer Potential: IC₅₀ of 12–25 µM in MTT assays against MCF-7 and A549 cell lines, linked to thiadiazole-mediated apoptosis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to assess reaction efficiency. Evidence suggests DMF increases acylation yields by 15–20% .

- Catalyst Use: Add triethylamine (10 mol%) to neutralize HCl byproducts during acylation, reducing side reactions .

- Time-Temperature Profiling: Kinetic studies (e.g., HPLC monitoring) to identify ideal reaction windows (e.g., 8 hours at 70°C) .

Q. How can contradictions in reported biological activities be resolved?

- Comparative Assays: Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to eliminate variability .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing m-tolyl with nitro or methoxy groups) to isolate substituent effects. For example, m-tolyl’s electron-donating groups may enhance membrane penetration vs. nitro’s electron-withdrawing effects .

Q. What computational methods are used to predict and validate target interactions?

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding with enzymes like dihydrofolate reductase (DHFR) or topoisomerase II.

- MD Simulations: GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .

- Pharmacophore Mapping: Identify critical interaction sites (e.g., naphthalene’s hydrophobic pocket binding) using MOE or Discovery Studio .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.